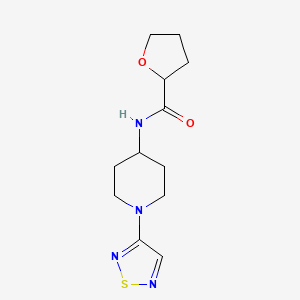

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

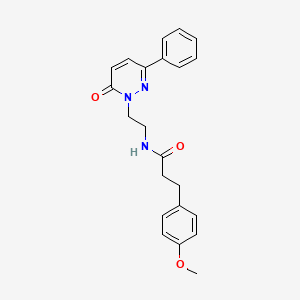

“N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-2-carboxamide”, also known as TPC or TPC-1, is a small molecule inhibitor of the BRAFV600E and RET kinases. It belongs to the class of compounds known as phenylpyrazoles .

Synthesis Analysis

The synthesis of such compounds often involves modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . The formation of the 4-nitro isomer can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

The molecular weight of this compound is 278.33. It is a small molecule inhibitor, which suggests it has the ability to penetrate cell membranes and interact with intracellular targets.Applications De Recherche Scientifique

Antinociceptive Agents

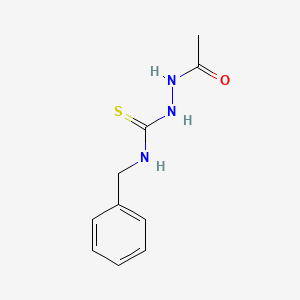

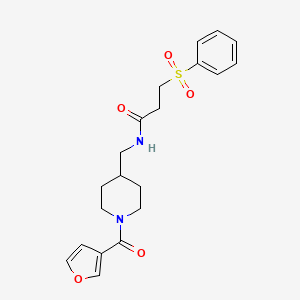

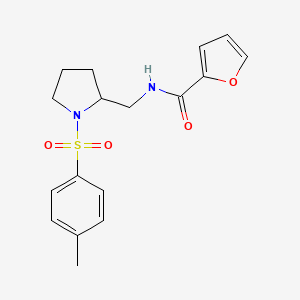

Compounds with a 1,3,4-thiadiazole moiety have been synthesized and investigated for their antinociceptive effects on nociceptive pathways of the nervous system . They have shown significant effects against mechanical, thermal, and chemical stimuli, indicating both centrally and peripherally mediated antinociceptive activity .

Antimicrobial Agents

1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . They have shown significant antimicrobial activity against various pathogens, including E. coli, B. mycoides, and C. albicans .

Anticancer Agents

Some 1,3,4-thiadiazole derivatives have shown significant in vitro anticancer activity . The replacement of the phenyl group in the parent compound by a furan ring has led to a significant increase in anticancer activity .

Inhibitors of the IL-6/JAK/STAT3 Pathway

Compounds with a 1,3,4-thiadiazole moiety have been tested for their inhibition of the interleukin-6 (IL-6)/JAK/STAT3 pathway . This pathway is involved in various physiological processes and is often dysregulated in diseases such as cancer .

Anti-Inflammatory Agents

1,3,4-thiadiazole derivatives have been found to have anti-inflammatory effects . Some derivatives have shown significant inhibition of paw edema, a common model of inflammation .

Functional Molecular Materials

1,2,5-thiadiazole derivatives have potential use in the construction of functional molecular materials . They have unique structure, properties, and reactivity, which make them suitable for various applications in chemistry and material sciences .

Orientations Futures

Heterocyclic compounds, especially those bearing nitrogen, are ubiquitous in nature and in medicaments. They play important roles in the human body and have great biological qualities . Therefore, the future research directions could involve exploring the potential therapeutic applications of this compound, as well as developing new synthesis methods and studying its chemical reactions in more detail.

Propriétés

IUPAC Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2S/c17-12(10-2-1-7-18-10)14-9-3-5-16(6-4-9)11-8-13-19-15-11/h8-10H,1-7H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUPJBDQTJNZBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,6-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2793903.png)

![3-cyclopropyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2793913.png)

![(2Z)-N-(3,4-dimethylphenyl)-5-(hydroxymethyl)-8-methyl-2-[(3,4,5-trimethoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2793914.png)

![4-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2793916.png)

![2-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2793917.png)

![N-(1-cyanocyclopentyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2793920.png)

![2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine](/img/structure/B2793923.png)